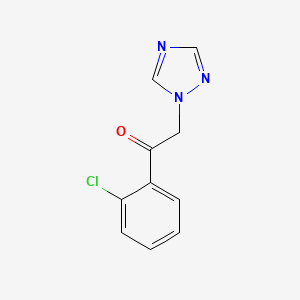

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

Descripción general

Descripción

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone typically involves the reaction of 2-chlorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Antifungal Activity

Mechanism of Action

The compound belongs to the class of 1,2,4-triazoles, which are known for their antifungal properties. The mechanism by which these compounds exert their antifungal effects typically involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity and function, leading to cell death .

Case Studies

Recent studies have demonstrated the efficacy of 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone against various fungal pathogens. For instance:

- In a study published in PubMed Central, several 1,2,4-triazole derivatives were evaluated for their antifungal activity against common pathogens like Candida and Aspergillus species. The results indicated that modifications to the triazole ring significantly influenced antifungal potency .

- Another research highlighted the structure-activity relationship (SAR) of triazole derivatives, emphasizing how specific substitutions could enhance antifungal activity while reducing toxicity .

Agricultural Chemistry

Fungicides

The compound is also explored as a potential fungicide in agriculture. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases. The application of triazole-based fungicides has been noted to improve crop yields significantly by managing diseases effectively .

Environmental Impact

Research into the environmental fate of this compound suggests that while it is effective as a fungicide, its persistence in soil and water systems necessitates careful management to mitigate potential ecological impacts. Studies are ongoing to evaluate its biodegradability and effects on non-target organisms .

Medicinal Chemistry

Potential Therapeutic Uses

Beyond its agricultural applications, this compound has potential therapeutic uses. Its structural similarity to other bioactive compounds suggests possible applications in treating various diseases:

- Anticancer Activity : Some derivatives of triazoles have shown promise in anticancer research. Investigations into their mechanisms indicate that they may induce apoptosis in cancer cells through various pathways .

- Anticonvulsant Properties : Research has indicated that certain triazole derivatives exhibit anticonvulsant activity. The presence of specific substituents on the triazole ring can enhance this effect .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound may interfere with the synthesis of essential biomolecules in microorganisms, leading to its potential antimicrobial effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanol: Similar structure but with an alcohol group instead of a ketone.

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-methane: Lacks the ketone group, making it less reactive in certain chemical reactions.

Uniqueness

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is unique due to its combination of a chlorophenyl group and a triazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone, a compound featuring a triazole moiety, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential applications in pharmacology.

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane at room temperature. The molecular formula is with a molecular weight of 221.64 g/mol .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The triazole ring can coordinate with metal ions, impacting metalloenzyme activity.

- Antimicrobial Activity : It may inhibit the synthesis of essential biomolecules in microorganisms, suggesting potential antimicrobial effects .

Antimicrobial Effects

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that this compound has promising activity against various pathogens .

Cytotoxicity and Anti-inflammatory Activity

In a study evaluating the toxicity and anti-inflammatory effects of related triazole compounds, it was found that these compounds exhibited low cytotoxicity in human peripheral blood mononuclear cells (PBMC) cultures. The viability rates were comparable to control cultures treated with DMSO and standard anti-inflammatory drugs .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of various triazole derivatives found that compounds similar to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific derivative tested .

Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory properties of triazole derivatives using cytokine release assays. The results showed that these compounds could modulate cytokine production (e.g., TNF-α and IL-6), indicating their potential as therapeutic agents in inflammatory diseases .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Antimicrobial Activity |

|---|---|---|---|

| This compound | C10H8ClN3O | 221.64 | Moderate |

| 4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione | C8H6ClN3S | 211.67 | High |

| 3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl) | C16H14F3N3O | 325.30 | Very High |

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-4-2-1-3-8(9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBDEWHKDWCHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353393 | |

| Record name | 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60850-73-9 | |

| Record name | 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.